molecular formula C10H13N3O B044459 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol CAS No. 121477-75-6

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

Cat. No. B044459
M. Wt: 191.23 g/mol
InChI Key: INPABJKRULYZFC-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol belongs to the class of benzimidazole derivatives, known for their varied biological activities and applications in chemical synthesis. Benzimidazoles are heterocyclic compounds with a wide range of biological and chemical utilities, including their role as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, similar to 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, involves multistep chemical reactions. A common approach includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by subsequent modifications to introduce various substituents into the benzimidazole ring. For instance, Sharma et al. (2010) describe the synthesis of benzimidazole derivatives by reacting 2-(α-hydroxy benzyl) benzimidazole with different reagents to achieve various substitutions at the ortho position, indicating the versatility of synthetic methods for benzimidazole derivatives (Sharma, Kohli, & Sharma, 2010).

Scientific Research Applications

DNA Binding and Staining

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, similar to Hoechst 33258, binds to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It is a derivative with benzimidazole groups known for its strong DNA binding properties. This compound has been utilized extensively as a fluorescent DNA stain, providing insights into cell biology by enabling chromosome and nuclear staining, DNA content analysis through flow cytometry, and plant chromosome analysis. Its applications extend to radioprotection and as a topoisomerase inhibitor, offering a foundation for rational drug design and a model to study DNA sequence recognition and binding (Issar & Kakkar, 2013).

Medicinal Chemistry

Benzimidazole derivatives, including 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, play a significant role in medicinal chemistry due to their diverse pharmacological functions. They are known for their antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, and anti-inflammatory properties, among others. The versatility of benzimidazole derivatives in drug development is highlighted by their inclusion in various therapeutic agents, underscoring their importance in creating new treatments with increased efficacy and reduced toxicity (Vasuki et al., 2021).

Coordination Chemistry

In coordination chemistry, compounds like 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol serve as ligands to form complex compounds. The chemistry and properties of such benzimidazole-based compounds and their complexes are of significant interest due to their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Research in this area aims to explore unknown analogues and their potential applications, indicating a wide range of possibilities for scientific exploration and practical applications (Boča et al., 2011).

Renewable Energy

The reforming of bio-ethanol, which may involve compounds like 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol, is a promising method for hydrogen production from renewable resources. The use of catalysts in ethanol reforming is crucial for efficient hydrogen production. This area of research is vital for the development of sustainable energy solutions, contributing to the advancement of fuel cell applications and the broader field of renewable energy (Ni et al., 2007).

Safety And Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The Material Safety Data Sheet (MSDS) for this compound can be found online for more detailed safety and hazard information .

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-2-3-8-9(6-7)13-10(12-8)11-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPABJKRULYZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366017
Record name 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol

CAS RN

121477-75-6
Record name 2-(5-Methyl-1H-benzoimidazol-2-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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